4-Cyanoisatoic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyanoisatoic anhydride is an organic compound with the molecular formula C9H4N2O3 It is a derivative of isatoic anhydride, characterized by the presence of a cyano group at the 4-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing 4-Cyanoisatoic anhydride involves the cyclization of anthranilic acid derivatives. The process typically uses phosgene, triphosgene, or ethyl chloroformate as the carbonyl source . Due to the high toxicity of phosgene, alternative methods have been developed, such as the catalytic carbonylation of substituted anilines with carbon monoxide .
Industrial Production Methods: Industrial production of this compound often relies on the transformation of phthalic anhydride derivatives. This method involves the reaction of phthalic anhydrides with trimethylsilyl azide, forming intermediates like 2-carboxybenzoyl azide and 2-carboxyphenylisocyanate .
Chemical Reactions Analysis
Types of Reactions: 4-Cyanoisatoic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form carboxylic acids.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions:
Water: For hydrolysis reactions.
Alcohols: For alcoholysis reactions.
Amines: For aminolysis reactions.
Major Products:
Carboxylic acids: From hydrolysis.
Esters: From alcoholysis.
Amides: From aminolysis.
Scientific Research Applications
4-Cyanoisatoic anhydride is used in various scientific research applications, including:
Biology: In the study of enzyme inhibitors and as a precursor for bioactive molecules.
Medicine: For the synthesis of pharmaceutical drugs with antibacterial, antifungal, and anticancer properties.
Industry: As a precursor for the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Cyanoisatoic anhydride involves nucleophilic acyl substitution reactions. The compound’s reactivity is primarily due to the presence of an electronegative substituent that can act as a leaving group during these reactions . This allows it to form various derivatives through reactions with nucleophiles like water, alcohols, and amines .
Comparison with Similar Compounds
Isatoic anhydride: A precursor for synthesizing 4-Cyanoisatoic anhydride, used in similar applications.
Phthalic anhydride: Used in the industrial production of this compound.
Quinazolinones: Nitrogen-containing heterocyclic compounds synthesized using this compound.
Uniqueness: this compound is unique due to the presence of the cyano group, which enhances its reactivity and allows for the synthesis of a broader range of derivatives compared to its parent compound, isatoic anhydride .
Properties
Molecular Formula |
C9H4N2O3 |
---|---|
Molecular Weight |
188.14 g/mol |
IUPAC Name |
2,4-dioxo-1H-3,1-benzoxazine-7-carbonitrile |
InChI |
InChI=1S/C9H4N2O3/c10-4-5-1-2-6-7(3-5)11-9(13)14-8(6)12/h1-3H,(H,11,13) |
InChI Key |
ZEUMRWDRAFCHAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.